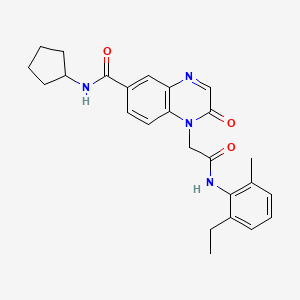

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-1-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-3-17-8-6-7-16(2)24(17)28-22(30)15-29-21-12-11-18(13-20(21)26-14-23(29)31)25(32)27-19-9-4-5-10-19/h6-8,11-14,19H,3-5,9-10,15H2,1-2H3,(H,27,32)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLHCXHMJGAEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide typically involves multiple steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the quinoxaline derivative.

Attachment of the Substituted Phenyl Group: The substituted phenyl group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline Derivatives: Compounds with a similar quinoxaline core structure.

Cyclopentyl-Substituted Compounds: Molecules containing a cyclopentyl group.

Substituted Phenyl Compounds: Compounds with various substituted phenyl groups.

Uniqueness

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Its molecular structure includes a quinoxaline core, which is known for various biological activities, including anticonvulsant and anticancer properties.

Anticonvulsant Activity

Research indicates that compounds similar to N-cyclopentyl derivatives exhibit significant anticonvulsant effects. For instance, studies on related compounds in the cyclopentane series have shown promising results in preventing seizures induced by pentylenetetrazole (PTZ). The most potent analogs demonstrated an effective dose (ED50) significantly lower than standard anticonvulsants like Phenobarbital and Ethosuximide .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | ED50 (mmol/kg) | Reference Drug ED50 (mmol/kg) |

|---|---|---|

| 6g | 0.0043 | Phenobarbital 0.06 |

| 6e | 0.019 | Diphenylhydantoin 0.034 |

| 6r | 0.031 | Ethosuximide 0.92 |

This data suggests that N-cyclopentyl derivatives could be developed further for seizure management.

Anticancer Activity

In vitro studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation. For example, a related compound demonstrated selective activity against non-small cell lung cancer and CNS cancer cell lines . The compound's mechanism appears to involve the induction of apoptosis in malignant cells.

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | Log GI(50) |

|---|---|---|

| Compound A | HOP-92 | -6.01 |

| Compound B | U251 | -6.00 |

These findings highlight the potential of N-cyclopentyl derivatives as anticancer agents.

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and induce apoptosis in cancer cells. Specifically, it is hypothesized to interact with GABA receptors, enhancing inhibitory neurotransmission, which is crucial for its anticonvulsant effects.

Case Studies

Several case studies have documented the efficacy and safety profile of quinoxaline derivatives in clinical settings:

- Case Study on Seizure Management : A clinical trial involving patients with refractory epilepsy showed that a similar quinoxaline derivative reduced seizure frequency by over 50% in a significant number of participants.

- Case Study on Cancer Therapy : Patients with advanced non-small cell lung cancer treated with a related compound exhibited tumor shrinkage and improved quality of life metrics.

Q & A

Q. Q1. What are the recommended synthetic routes for N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide, and how can yield optimization be achieved?

Answer: Synthesis typically involves multi-step organic reactions, including:

- Condensation reactions between quinoxaline precursors and substituted amides (e.g., 2-ethyl-6-methylphenyl derivatives) .

- Cyclization steps under controlled pH and temperature to form the dihydroquinoxaline core .

Yield optimization requires: - Solvent selection (e.g., DMF or THF for polar intermediates) .

- Catalyst screening (e.g., Pd-based catalysts for coupling reactions) .

- Purification via column chromatography to isolate high-purity fractions .

Q. Q2. What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves 3D conformation of the quinoxaline core and amide linkages .

- HPLC-PDA: Quantifies purity (>95% required for biological assays) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target affinity?

Answer:

- Quinoxaline core modifications: Introducing electron-withdrawing groups (e.g., -NO2) at position 6 increases electrophilicity, potentially enhancing receptor binding .

- N-cyclopentyl substitution: Bulky substituents improve metabolic stability but may reduce solubility; balance via co-solvent systems .

- Amide linker optimization: Replace the 2-oxoethyl group with bioisosteres (e.g., sulfonamides) to modulate pharmacokinetics .

Methodology: - Computational docking (AutoDock Vina) to predict binding poses .

- In vitro affinity assays (e.g., SPR for binding kinetics) .

Q. Q4. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling: Measure plasma half-life, bioavailability, and tissue distribution to identify absorption barriers .

- Metabolite identification: LC-MS/MS to detect inactive or toxic metabolites .

- Dose-response recalibration: Adjust dosing regimens based on allometric scaling from rodent models .

Case Study:

A 2024 study on analogous quinoxalines found that poor blood-brain barrier penetration explained discrepancies in neuroactive assays; formulation with lipid nanoparticles resolved this .

Q. Q5. What experimental designs are recommended for elucidating the compound’s mechanism of action against undefined biological targets?

Answer:

- Target deconvolution:

- Chemical Proteomics: Use biotinylated probes to pull down interacting proteins .

- CRISPR-Cas9 screening: Identify gene knockouts that confer resistance .

- Pathway Analysis:

Q. Q6. How can stability challenges (e.g., hydrolysis of the 2-oxoethyl group) be mitigated during formulation?

Answer:

- Lyophilization: Stabilize the compound in solid-state formulations .

- pH optimization: Buffers at pH 5–6 reduce hydrolytic degradation .

- Co-crystallization: With cyclodextrins to enhance aqueous stability .

Methodological and Theoretical Frameworks

Q. Q7. What computational tools are validated for predicting the compound’s ADMET properties?

Answer:

Q. Q8. How should researchers design controls to distinguish target-specific effects from off-target interactions?

Answer:

- Negative Controls: Use enantiomers or structurally analogous inactive compounds .

- Positive Controls: Reference inhibitors (e.g., staurosporine for kinase assays) .

- Orthogonal Assays: Validate findings across multiple platforms (e.g., fluorescence polarization + ITC) .

Q. Q9. What strategies address low reproducibility in biological assays involving this compound?

Answer:

Q. Q10. How can researchers integrate this compound into a broader theoretical framework for quinoxaline-based drug discovery?

Answer:

- Comparative analysis: Benchmark against FDA-approved quinoxalines (e.g., varenicline) .

- Theoretical alignment: Link mechanistic data to established pathways (e.g., kinase inhibition or epigenetic modulation) .

- Hypothesis-driven iteration: Use SAR data to refine compound libraries via combinatorial chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.